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Compound of Interest

Compound Name: N,5-dimethylpicolinamide

CAS No.: 107427-70-3

Cat. No.: B024881 Get Quote

Executive Summary
This application note details the optimized synthesis of N,5-dimethylpicolinamide (N-methyl-

5-methylpyridine-2-carboxamide), a critical pharmacophore in medicinal chemistry often utilized

as an intermediate for c-Met and VEGFR kinase inhibitors.

While simple amidation of picolinic acids appears trivial, the specific electronic properties of the

pyridine ring (electron-deficient) and the potential for decarboxylation of the 5-methylpicolinic

acid precursor require precise control of reaction conditions. This guide presents two protocols:

Method A (Discovery Scale): A high-throughput compatible HATU-mediated coupling.

Method B (Process Scale): A cost-effective Mixed Anhydride method avoiding expensive

coupling reagents.

Retrosynthetic Analysis & Strategy
The target molecule features a pyridine core substituted at the C2 position with a methyl-amide

and at the C5 position with a methyl group.

Target:N,5-Dimethylpicolinamide

Primary Disconnection: Amide bond formation.
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Key Precursors: 5-Methylpicolinic acid (CAS: 4434-13-3) and Methylamine.

Strategic Considerations:

Electronic Deactivation: The pyridine nitrogen acts as an electron sink, making the C2-

carbonyl carbon highly electrophilic. However, this also makes the picolinic acid prone to

thermal decarboxylation.

Solubility: The zwitterionic nature of picolinic acids can cause solubility issues in non-polar

solvents (DCM), necessitating polar aprotic solvents (DMF) or specific phase transfer

strategies.
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Figure 1: General workflow for the synthesis of N,5-dimethylpicolinamide highlighting critical

process nodes.

Experimental Protocols
Method A: HATU-Mediated Coupling
(Research/Discovery Scale)
Recommended for milligram to gram-scale synthesis where yield and purity are prioritized over

reagent cost.

Reagents:

5-Methylpicolinic acid (1.0 equiv)

HATU (1.1 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
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Methylamine (2.0 M in THF) (1.5 equiv)

Solvent: Anhydrous DMF (Dimethylformamide)

Protocol Steps:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

5-methylpicolinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

Base Addition: Add DIPEA (3.0 equiv) dropwise. The solution may warm slightly.

Activation: Add HATU (1.1 equiv) in one portion. Stir the reaction mixture at room

temperature (25°C) for 15 minutes. Why? This pre-activation step ensures the formation of

the active ester (O-At ester) before the amine is introduced, reducing dimerization risks.

Amidation: Cool the mixture to 0°C (ice bath). Add Methylamine (2.0 M in THF, 1.5 equiv)

dropwise.

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4

hours. Monitor via LC-MS (Target M+H: ~165.09).

Workup (LiCl Wash): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the

organic layer three times with 5% LiCl solution. Why? LiCl is highly effective at partitioning

DMF into the aqueous phase, preventing it from contaminating the organic product.

Drying: Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over

Na₂SO₄, filter, and concentrate.

Method B: Mixed Anhydride Method (Process Scale)
Recommended for multi-gram scale-up. Avoids expensive coupling agents and difficult-to-

remove urea byproducts.

Reagents:

5-Methylpicolinic acid (1.0 equiv)

Ethyl Chloroformate (1.1 equiv)
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Triethylamine (TEA) (1.2 equiv)

Methylamine (2.0 M in THF) (1.5 equiv)

Solvent: Anhydrous DCM (Dichloromethane) or THF

Protocol Steps:

Solubilization: Suspend 5-methylpicolinic acid in anhydrous DCM (0.3 M) under Nitrogen

atmosphere. Cool to 0°C.

Activation: Add Triethylamine (1.2 equiv). The acid should dissolve. Add Ethyl Chloroformate

(1.1 equiv) dropwise, maintaining temperature <5°C. Stir for 30 minutes. Observation: A

white precipitate (TEA·HCl) will form.

Amidation: Add Methylamine (1.5 equiv) dropwise to the cold mixture.

Completion: Allow to warm to room temperature and stir for 2 hours.

Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove

TEA), then sat. NaHCO₃, then brine.

Purification: Recrystallization from EtOAc/Hexanes is often sufficient for this method.

Data Presentation & Quality Control
Physicochemical Properties Table

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Formula C₈H₁₀N₂O

MW 164.18 g/mol

Appearance White to Off-white Solid

¹H NMR (DMSO-d₆)

δ 8.65 (d, 1H), 8.48 (br q, 1H,

NH), 7.90 (d, 1H), 7.78 (dd,

1H), 2.80 (d, 3H, N-Me), 2.38

(s, 3H, Ar-Me)

Diagnostic N-Me doublet at

~2.8 ppm

Solubility DMSO, Methanol, DCM Poor solubility in water

Purification Decision Tree
Picolinamides can act as bidentate ligands, chelating trace metals from silica gel or catalysts.
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Figure 2: Purification logic flow ensuring removal of coupling byproducts and trace metals.

Troubleshooting & Critical Parameters
Decarboxylation Risk
Picolinic acids are prone to thermal decarboxylation.

Risk: Heating 5-methylpicolinic acid >80°C in acidic media can lead to the formation of 3-

picoline (3-methylpyridine).

Mitigation: Keep activation temperatures at 0°C–25°C. Avoid reflux during the activation step.

Regioselectivity (If starting from 2,5-Lutidine)
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If synthesizing the precursor via oxidation of 2,5-lutidine:

Issue: Oxidation often occurs at both methyl groups or selectively at the more electron-

deficient position.

Solution: It is strongly recommended to purchase 5-methylpicolinic acid or synthesize it via

carbonylation of 2-bromo-5-methylpyridine to ensure the C5-methyl remains intact [1].

"Stuck" Reaction
Issue: Low conversion using Methylamine HCl salt.

Cause: Insufficient base to deprotonate the amine salt and the carboxylic acid.

Solution: Ensure at least 3.0 equivalents of DIPEA are used if using Methylamine

Hydrochloride. Using 2.0 M Methylamine in THF (free base) is preferred to reduce salt load.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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